molecular formula C13H12N2O5 B12892765 (E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine CAS No. 93230-97-8

(E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine

Cat. No.: B12892765
CAS No.: 93230-97-8
M. Wt: 276.24 g/mol
InChI Key: BMZCAUQKVZIGOK-UHFFFAOYSA-N
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Description

(E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a nitrofuran moiety and a dimethoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine typically involves the condensation of 3,4-dimethoxyaniline with 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:

[ \text{3,4-Dimethoxyaniline} + \text{5-Nitrofurfural} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitrofuran moiety may play a crucial role in its biological activity by generating reactive oxygen species (ROS) that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine: can be compared with other nitrofuran derivatives and imines, such as:

Uniqueness

  • The combination of a nitrofuran moiety and a dimethoxyphenyl group in this compound may impart unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

93230-97-8

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H12N2O5/c1-18-11-5-3-9(7-12(11)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-8H,1-2H3

InChI Key

BMZCAUQKVZIGOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-])OC

Origin of Product

United States

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